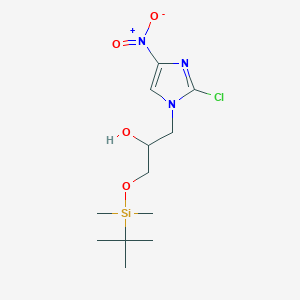
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group, a chloronitroimidazole moiety, and a propanol backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One reported method involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin, followed by hydrolysis and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability, cost-effectiveness, and environmental friendliness. The process involves using cheap and readily available raw materials, mild reaction conditions, and a one-pot procedure to minimize labor and waste .
化学反应分析
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloronitroimidazole moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The TBS protecting group can be removed under acidic or basic conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Nucleophilic substitution: Formation of azido or other substituted imidazole derivatives.
Hydrolysis: Formation of the free hydroxyl compound.
Reduction: Formation of amine derivatives from the nitro group.
科学研究应用
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting infectious diseases.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the disease process.
相似化合物的比较
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-1H-imidazol-1-yl)propan-2-ol: Lacks the nitro group, which can affect its reactivity and biological activity.
1-((tert-Butyldimethylsilyl)oxy)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol: Lacks the chloro group, which can influence its chemical properties and applications.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both chloro and nitro groups on the imidazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
属性
分子式 |
C12H22ClN3O4Si |
|---|---|
分子量 |
335.86 g/mol |
IUPAC 名称 |
1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
InChI 键 |
OBBGZXFKKHAEKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
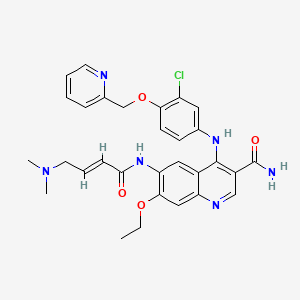
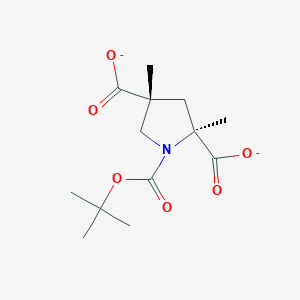
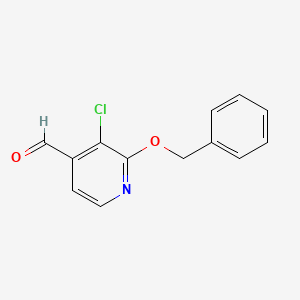
![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
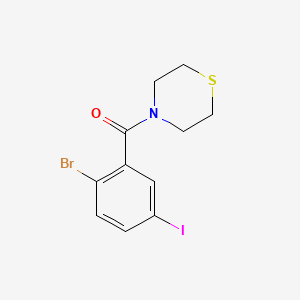
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)




